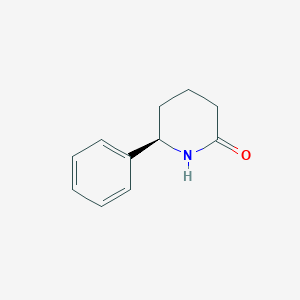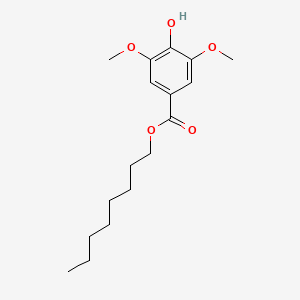
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is an organic compound with the molecular formula C16H24O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxy and methoxy groups, and the carboxyl group is esterified with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular processes.
類似化合物との比較
Similar Compounds
Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid): Similar structure but lacks the octyl ester group.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Similar structure but has only one methoxy group.
Protocatechuic acid (3,4-dihydroxybenzoic acid): Similar structure but has two hydroxy groups instead of methoxy groups.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, octyl ester is unique due to the presence of the octyl ester group, which imparts different physicochemical properties compared to its analogs. This modification can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
177959-99-8 |
|---|---|
分子式 |
C17H26O5 |
分子量 |
310.4 g/mol |
IUPAC名 |
octyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H26O5/c1-4-5-6-7-8-9-10-22-17(19)13-11-14(20-2)16(18)15(12-13)21-3/h11-12,18H,4-10H2,1-3H3 |
InChIキー |
FIQXZZCOIPBKNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
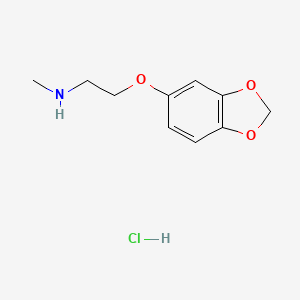
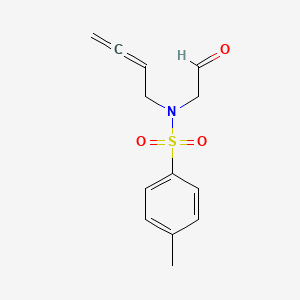

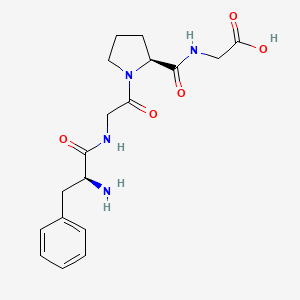

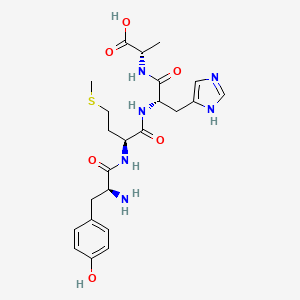
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

